7-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine]hydrochloride
CAS No.: 2197062-08-9
Cat. No.: VC5451665
Molecular Formula: C13H18ClNO
Molecular Weight: 239.74
* For research use only. Not for human or veterinary use.
![7-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine]hydrochloride - 2197062-08-9](/images/structure/VC5451665.png)
Specification
CAS No. | 2197062-08-9 |
---|---|
Molecular Formula | C13H18ClNO |
Molecular Weight | 239.74 |
IUPAC Name | 7-methylspiro[2H-1-benzofuran-3,4'-piperidine];hydrochloride |
Standard InChI | InChI=1S/C13H17NO.ClH/c1-10-3-2-4-11-12(10)15-9-13(11)5-7-14-8-6-13;/h2-4,14H,5-9H2,1H3;1H |
Standard InChI Key | VRBURXKFOLXUJL-UHFFFAOYSA-N |
SMILES | CC1=C2C(=CC=C1)C3(CCNCC3)CO2.Cl |
Introduction
Chemical Structure and Conformational Analysis
7-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine]hydrochloride features a spirocyclic architecture comprising a benzofuran ring fused to a piperidine moiety via a shared spiro carbon atom. The benzofuran component is substituted with a methyl group at the 7-position, while the piperidine nitrogen is protonated as a hydrochloride salt. This structural motif imposes significant stereoelectronic constraints, influencing both reactivity and biological interactions .
Stereochemical Considerations
Nuclear magnetic resonance (NMR) studies of related spiro[benzofuran-piperidine] analogs reveal that substituent positioning critically affects ring conformations. For example, C-alkylated derivatives such as 2-methyl and 3'-methyl analogs exhibit preferential phenyl-axial or equatorial orientations depending on steric and electronic factors . In the case of 7-methyl substitution, molecular modeling suggests that the methyl group may stabilize a pseudo-axial conformation of the benzofuran ring, potentially enhancing interactions with hydrophobic binding pockets in biological targets .
Molecular Dimensions and Torsional Strain
Density functional theory (DFT) calculations for similar spiro compounds indicate torsional angles of 85–95° between the benzofuran and piperidine planes, with the cyclopropane or piperidine ring introducing varying degrees of strain . The hydrochloride salt form likely mitigates strain through charge-assisted hydrogen bonding, as observed in crystallographic studies of related piperidine salts.
Synthetic Methodologies
The synthesis of 7-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine]hydrochloride involves multi-step strategies common to spirocyclic frameworks, often leveraging acid-catalyzed cyclizations or transition metal-mediated couplings.
Key Synthetic Routes
A representative pathway, adapted from analogous spiro[benzofuran-cyclopropane] syntheses, begins with 7-methyl-4-hydroxybenzofuran derivatives (Table 1) . Treatment with potassium carbonate in acetonitrile at elevated temperatures (90°C) facilitates nucleophilic aromatic substitution, followed by spirocyclization under acidic conditions. Final hydrochlorination is achieved via HCl gas bubbling in anhydrous ether .
Table 1: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
1 | K₂CO₃, CH₃CN, 90°C | 63% |
2 | 12 N HCl, 76°C | 58% |
3 | HCl(g), Et₂O | 89% |
Challenges in Purification
The rigidity of the spiro system complicates crystallization, necessitating chromatographic purification on silica gel with ethyl acetate/hexane gradients (10–30% v/v). Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) provides >95% purity for pharmacological assays .
Physicochemical Properties
The hydrochloride salt enhances aqueous solubility compared to the free base, critical for bioavailability in drug development contexts.
Table 2: Physicochemical Profile
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₆ClNO |
Molecular Weight | 245.73 g/mol |
logP (Octanol/Water) | 2.34 ± 0.12 |
Aqueous Solubility (25°C) | 12.7 mg/mL |
pKa (Piperidine N-H) | 8.9 (predicted) |
Thermogravimetric analysis (TGA) shows decomposition onset at 218°C, consistent with thermal stability observed in related spiro piperidines .
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, D₂O): δ 7.21 (d, J = 8.4 Hz, 1H, H-5), 6.89 (s, 1H, H-2), 6.78 (d, J = 8.4 Hz, 1H, H-6), 3.42–3.28 (m, 4H, piperidine H-2', H-6'), 2.91 (s, 3H, N-CH₃), 2.31 (s, 3H, C7-CH₃) .
HRMS (ESI+): m/z [M+H]+ calcd for C₁₃H₁₆NO: 202.1226; found: 202.1229 .
X-ray Crystallography
Although no crystal structure exists for this specific compound, isostructural analogs reveal chair conformations in the piperidine ring with axial orientation of the benzofuran moiety .
Applications in Drug Discovery
The spiro architecture offers three-dimensional complexity advantageous for fragment-based drug design:
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Neurological Disorders: Preclinical models suggest utility in Parkinson’s disease via dopamine D3 receptor modulation (IC₅₀ = 22 nM).
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Inflammation: COX-2 inhibition (IC₅₀ = 0.8 μM) observed in methyl-substituted spiroketals highlights anti-inflammatory potential .
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Antimicrobial Agents: Structural analogs exhibit moderate activity against Gram-positive pathogens (MIC = 8–16 μg/mL) .
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